molecular formula C8H9NO3 B6619388 2-cyclobutyl-1,3-oxazole-5-carboxylic acid CAS No. 1391828-88-8

2-cyclobutyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B6619388
CAS No.: 1391828-88-8
M. Wt: 167.16 g/mol
InChI Key: OUSXHGJCXJHVKW-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a cyclobutyl substituent at the 2-position of the oxazole ring and a carboxylic acid group at the 5-position.

Properties

IUPAC Name

2-cyclobutyl-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-9-7(12-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSXHGJCXJHVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, NiO2, CuBr2/DBU

    Cyclodehydration: Deoxo-Fluor®, Burgess’ reagent, Mitsunobu reagent, Martin sulfurane

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
2-Cyclobutyl-1,3-oxazole-5-carboxylic acid serves as a vital intermediate in the synthesis of more complex organic compounds. Its oxazole structure is particularly useful in creating derivatives that can be employed in medicinal chemistry and materials science.

Reactivity Studies
The compound can undergo various reactions, including nucleophilic substitutions and cyclization processes. Common reagents used in these reactions include bases like sodium hydroxide and acids such as hydrochloric acid, facilitating the formation of diverse derivatives.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against multiple bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties
Studies have shown that this compound can reduce the viability of specific cancer cell lines significantly. The mechanism involves the activation of intrinsic apoptotic pathways, which leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This property positions it as a candidate for further development in cancer therapeutics.

Medicinal Chemistry

Pharmaceutical Intermediate
The compound is being investigated as a pharmaceutical intermediate for various drug formulations. Its ability to modulate biological targets makes it a valuable component in drug design aimed at treating diseases influenced by specific molecular interactions.

Lysophosphatidic Acid (LPA) Receptor Antagonism
Recent patents highlight the use of cyclobutyl carboxylic acids, including this compound, as antagonists for LPA receptors. These receptors are implicated in several pathological conditions, including cancer and fibrotic diseases. The ability to inhibit LPA signaling pathways opens avenues for therapeutic applications in managing these diseases .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.
  • Mechanism of Action in Cancer Cells
    Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study revealed that treatment with the compound led to apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes critical data for 2-cyclobutyl-1,3-oxazole-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa (Predicted) Solubility (Water) Source
This compound C₈H₉NO₃ 167.16* Cyclobutyl (2), COOH (5) Not provided Not available Not available Not available Not available Likely low (hydrophobic) Target compound
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid C₈H₆F₃NO₃ 221.13 Cyclopropyl (2), CF₃ (4), COOH (5) 1380170-68-2 Not provided 309.7 (predicted) 1.585 (predicted) 1.65 (predicted) Not available
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid C₁₁H₉NO₃ 203.19 Phenyl (2), Methyl (4), COOH (5) 91137-55-2 239–242 Not available Not available Not available Low (organic solvents)
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid C₆H₇NO₃ 141.13 Methyl (2, 4), COOH (5) 2510-37-4 78.81 (predicted) 262.08 (predicted) 1.19 (predicted) Not available 10,976–12,204 mg/L
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid C₆H₄F₃NO₃ 195.10 Methyl (2), CF₃ (4), COOH (5) Not provided Not available Not available Not available Not available Not available
2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride C₉H₁₁N₂O₃·HCl 234.66 Piperidin-4-yl (2), COOH (5), HCl Not provided Not available Not available Not available Not available High (due to HCl salt)

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Physical Properties: Cyclobutyl vs. Cyclopropyl: The cyclobutyl group in the target compound offers greater steric bulk and ring strain compared to the cyclopropyl group in . This may reduce solubility but enhance binding in hydrophobic pockets in biological systems. Aryl vs. Alkyl Substituents: The phenyl group in 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid increases molecular weight and melting point (239–242°C) compared to alkyl-substituted analogs.

Solubility Trends :

  • The 2,4-dimethyl analog shows high predicted water solubility (~10–12 g/L), likely due to its small size and lack of bulky substituents.
  • Hydrochloride salts (e.g., ) enhance solubility via ionic character, contrasting with the hydrophobic cyclobutyl group in the target compound.

Synthetic and Commercial Considerations :

  • 4-Methyl-2-phenyl derivatives are commercially available but costly (e.g., ¥55,400/g for 97% purity ).
  • Trifluoromethyl-substituted compounds are niche products, often requiring custom synthesis .

Biological Activity

2-Cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique cyclobutyl group and oxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action.

The molecular formula of this compound is C7_{7}H9_{9}N1_{1}O3_{3}, with a molecular weight of approximately 155.18 g/mol. The compound features a five-membered ring that includes both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation in cellular models.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Type Target/Effect Reference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of cytokine production

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various oxazole derivatives, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL, indicating moderate antimicrobial efficacy .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of oxazole derivatives revealed that this compound could inhibit the growth of human cancer cell lines. The compound demonstrated an IC50_{50} value in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 3: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound on cytokine production in activated macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with this compound, highlighting its potential for treating inflammatory diseases .

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